tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif is often found in biologically active molecules and can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The compound can react with amino acetals to form isomeric condensation products.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in the condensation reaction with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Acylating Agents: Used for acylation of the NH nitrogen atom in pyrazoles.
Major Products
Isomeric Condensation Products: Formed from the reaction with amino acetals.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
N-Acetyl Derivatives: Formed from the acylation of spirocyclic pyrazoles.
Scientific Research Applications
tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and an oxa-aza moiety. This combination of functional groups and structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
HVYUPPCFCZCVKY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N |
Origin of Product |
United States |
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